1-异丙氧基丙酮

描述

Synthesis Analysis

The synthesis of hydroxyacetone and related compounds typically involves radical-radical recombination reactions and keto-enol tautomerization processes. For instance, a study unravelled the formation pathways of hydroxyacetone (CH3COCH2OH) and other related compounds within mixed ices of methanol and acetaldehyde, analogues to interstellar ices, when exposed to ionizing radiation at ultralow temperatures. These findings suggest potential synthetic pathways that could be relevant for 1-isopropoxyacetone as well, highlighting the importance of radical-based synthesis techniques in producing these compounds under specific conditions (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure and conformation of hydroxyacetone-like compounds have been extensively studied. For example, gas-phase electron diffraction combined with microwave data and theoretical calculations have been used to study the molecular structure of 1,3-dihydroxyacetone. These studies revealed the existence of multiple conformers, some of which involve hydrogen bonding that significantly influences the molecule's geometry and reactivity. Such analyses provide insight into the structural aspects of hydroxyacetone derivatives, which may similarly apply to 1-isopropoxyacetone (Dorofeeva et al., 2007).

Chemical Reactions and Properties

Hydroxyacetone and its derivatives undergo various chemical reactions, including isomerization and reactions with other organic compounds. The reactivity often involves the formation of intermediates that are relevant in organic synthesis and could lead to the formation of biologically relevant molecules. For 1-isopropoxyacetone, understanding the reactivity of hydroxyacetone can provide insights into its potential reactions and transformations (Wang et al., 2022).

Physical Properties Analysis

The physical properties of hydroxyacetone-like compounds are influenced by their molecular structure. The presence of hydrogen bonds and the molecule's geometry affect its melting and boiling points, solubility, and other physical properties. Studies on compounds like 1,3-dihydroxyacetone offer valuable information on how structural features impact the physical properties of these compounds (Dorofeeva et al., 2007).

Chemical Properties Analysis

The chemical properties of hydroxyacetone and its derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for their application in synthesis and other chemical processes. The keto-enol tautomerism, in particular, plays a significant role in the chemistry of these compounds, affecting their stability, reactivity, and the types of reactions they can undergo. Understanding these properties is essential for exploring the chemistry of 1-isopropoxyacetone and its potential applications (Wang et al., 2022).

科学研究应用

法医调查

1-异丙氧基丙酮作为异丙醇(IPA)的代谢产物,在法医调查中发挥作用。一项研究重点关注在法医尸检中确定血液IPA和丙酮浓度的情况。这包括糖尿病酮症酸中毒、低体温、以及与酒精滥用有关的死亡案例。系统确定IPA和丙酮水平对于量化生化紊乱并了解死亡时酮症程度是重要的(Palmiere et al., 2012)。

化妆品和食品中的微生物生产

在生物技术领域,1-异丙氧基丙酮衍生物,如1,3-二羟基丙酮,被用于化妆品、药品和食品产品。最近的研究集中在通过对甘油脱氢酶的基因工程和优化发酵过程来提高1,3-二羟基丙酮的产量(Sun et al., 2010)。

大气化学

1-异丙氧基丙酮在大气化学中也很重要。其氧化产物,如甘醛、羟基丙酮和甲基乙二醛,是大气气溶胶的重要组成部分。这些化合物有助于异戊二烯的全球大气处理,估计每年从异戊二烯贡献的气溶胶有机物的全球年度贡献(Matsunaga et al., 2005)。

化学合成和星际化学

一项机理研究揭示了在超低温下甲醇和乙醛混合冰中羟基丙酮及其相关化合物的形成途径,类似于星际冰。这些发现有助于理解深空间中生物相关分子的分子合成,暗示了这些化合物的星际化学重要性(Wang et al., 2022)。

生物质热解和能源

在能源研究中,羟基丙酮(1-异丙氧基丙酮的衍生物)是生物质热解中的重要产物。已进行研究以了解其从葡萄糖热解的形成机制,为从生物质可持续生产能源和化学品提供见解(Hu et al., 2019)。

光谱学和大气监测

羟基丙酮的振动分配对其通过红外光谱检测至关重要,在大气监测中有应用。研究为大气测量提供了定量数据,有助于理解其在生物质燃烧事件和异戊二烯氧化中的作用(Lindenmaier et al., 2016)。

生化研究

类似羟基丙酮的1-异丙氧基丙酮衍生物在生化研究中也很重要。它们被用作各种过程中的电催化合成平台,表明它们在绿色化学和可持续生产方法中的潜力(Sauter et al., 2017)。

作用机制

Target of Action

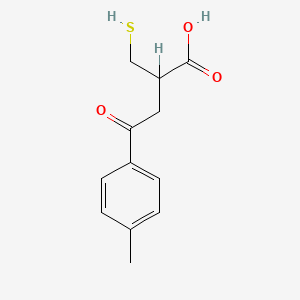

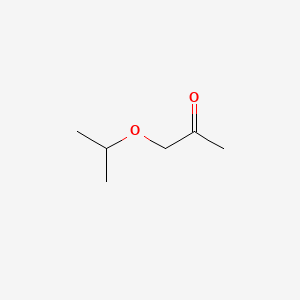

1-Isopropoxyacetone is a methyl ketone that is acetone substituted by an isopropoxy group at position 1 . It is classified as a metabolite, which means it is an intermediate or product resulting from metabolism . .

Pharmacokinetics

Some properties such as its bioaccumulation estimates and volatilization from water have been estimated . The log BCF (Bioconcentration Factor) from a regression-based method is 0.500 (BCF = 3.162), and the log Kow used is 0.41 (estimated) . The half-life from a model river is 88.26 hours (3.677 days), and the half-life from a model lake is 1053 hours (43.88 days) . These properties may impact its bioavailability and distribution within the body.

属性

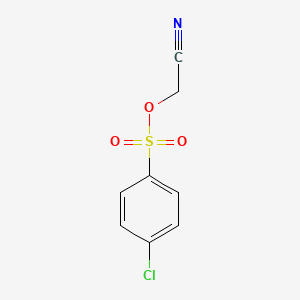

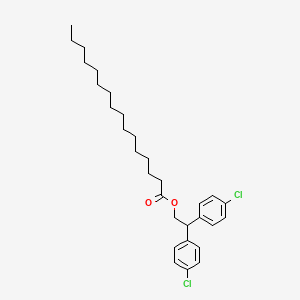

IUPAC Name |

1-propan-2-yloxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICINPWJIHTHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropoxyacetone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。